
2-Tetradecylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tetradecylpiperazine is an organic compound with the molecular formula C18H38N2 . It belongs to the class of piperazine derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by a piperazine ring substituted with a tetradecyl chain, making it a long-chain alkyl derivative of piperazine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tetradecylpiperazine typically involves the reaction of piperazine with tetradecyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperazine reacts with tetradecyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Tetradecylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with shorter alkyl chains.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
2-Tetradecylpiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Tetradecylpiperazine involves its interaction with various molecular targets. The piperazine ring can interact with biological receptors, enzymes, and other proteins, leading to modulation of their activity. The long tetradecyl chain enhances the compound’s lipophilicity, allowing it to integrate into lipid membranes and affect membrane-associated processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Tetradecylpiperazine: Similar structure but with a different substitution pattern.
2-Hexadecylpiperazine: Longer alkyl chain compared to 2-Tetradecylpiperazine.
2-Dodecylpiperazine: Shorter alkyl chain compared to this compound
Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring a balance between hydrophilicity and lipophilicity. Its versatility in undergoing various chemical reactions and its potential bioactivity further distinguish it from other similar compounds .
Propriétés
Numéro CAS |
90018-99-8 |
|---|---|
Formule moléculaire |
C18H38N2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
2-tetradecylpiperazine |
InChI |
InChI=1S/C18H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-17-19-15-16-20-18/h18-20H,2-17H2,1H3 |
Clé InChI |
YIWPNKVHGCTNGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC1CNCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


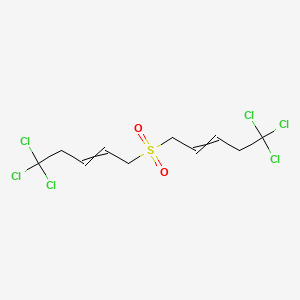
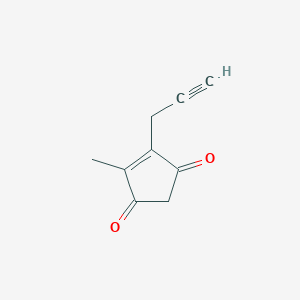

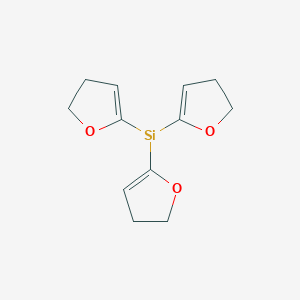

![3,3,5a-Trimethyl-3,4,5a,6,7,8,9,9a-octahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14370562.png)
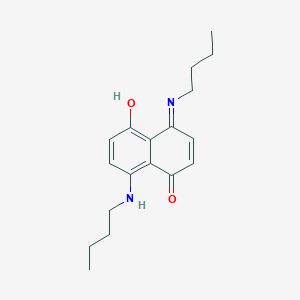
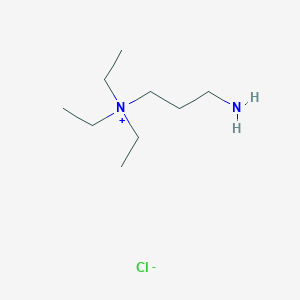
![5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione](/img/structure/B14370579.png)


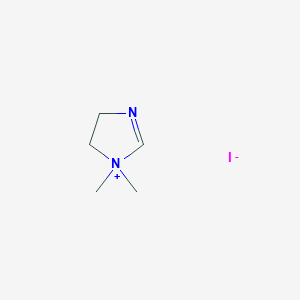

![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene](/img/structure/B14370600.png)
